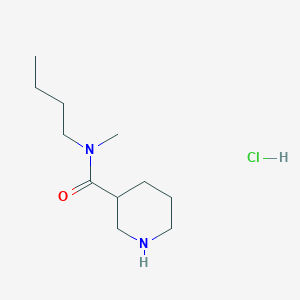
6-Sulfamoylhexanoic acid
Overview
Description
6-Sulfamoylhexanoic acid is an organic compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol. It is characterized by the presence of a sulfonamide group attached to a hexanoic acid chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonated compounds, like 6-sulfamoylhexanoic acid, are known to interact with various proteins and receptors in the body due to their polar nature
Mode of Action
Sulfonated compounds are known to interact with their targets through hydrogen bonding and electrostatic interactions The sulfonamide group in this compound may form hydrogen bonds with its targets, leading to changes in the target’s function
Biochemical Pathways
Sulfonated compounds are known to be involved in various biochemical processes, including protein synthesis and metabolism
Pharmacokinetics
Sulfonated compounds are generally well-absorbed and widely distributed in the body due to their polar nature
Result of Action
Sulfonated compounds are known to have various biological effects, including anti-inflammatory, antibacterial, and antiviral activities
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds For example, the solubility and stability of this compound can be affected by the pH of the environment
Biochemical Analysis
Biochemical Properties
6-Sulfamoylhexanoic acid plays a significant role in biochemical reactions, particularly in the sulfonation process. Sulfonation involves introducing sulfonic acid groups into organic molecules, which can enhance the properties of biomaterials such as hydrogels, scaffolds, and nanoparticles. This chemical modification can impact cellular responses, including adhesion, proliferation, and differentiation, making this compound valuable in regenerative medicine, drug delivery, and tissue engineering. The compound interacts with various enzymes and proteins, facilitating these biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfonation process introduces sulfonic acid groups into organic molecules, which can enhance the properties of biomaterials. This chemical modification can impact cellular responses, including adhesion, proliferation, and differentiation. Additionally, this compound can interact with specific enzymes and proteins, facilitating these biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, with the compound maintaining its biochemical properties and interactions with biomolecules over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with specific dosages required to achieve desired outcomes . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for various applications. Understanding these dosage effects is essential for developing safe and effective uses of this compound in scientific research and industry.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and carbohydrate metabolism The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is essential for developing effective applications in scientific research and industry.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is crucial for developing targeted applications in scientific research and industry.
Preparation Methods
The synthesis of 6-Sulfamoylhexanoic acid involves several chemical reactions. One common method includes the sulfonation of hexanoic acid derivatives. The process typically involves the reaction of hexanoic acid with sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Sulfamoylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Sulfamoylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development, particularly for its sulfonamide group, which is known for its antibacterial properties.
Industry: The compound is used in the production of biomaterials, such as hydrogels and scaffolds, due to its ability to enhance material properties through sulfonation.
Comparison with Similar Compounds
6-Sulfamoylhexanoic acid can be compared with other sulfonamide-containing compounds, such as:
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different structural properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
The uniqueness of this compound lies in its longer carbon chain, which can influence its solubility and reactivity compared to shorter-chain sulfonamides.
Properties
IUPAC Name |
6-sulfamoylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c7-12(10,11)5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZKCIYKKBCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874007-76-8 | |
| Record name | 6-sulfamoylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


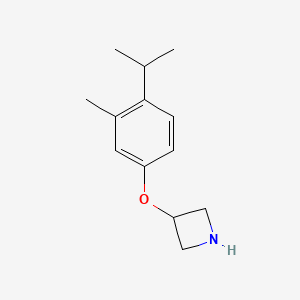
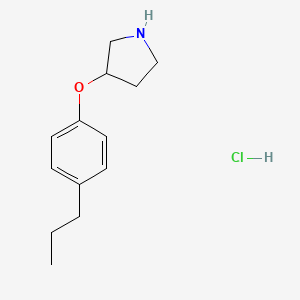
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)

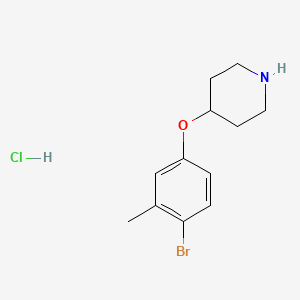
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)

![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)
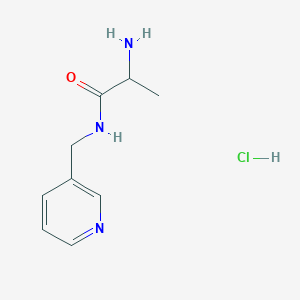
![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)
